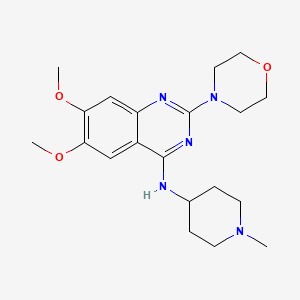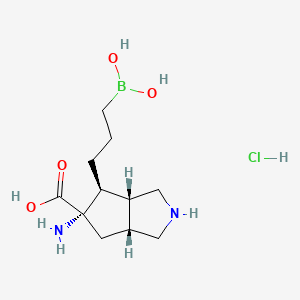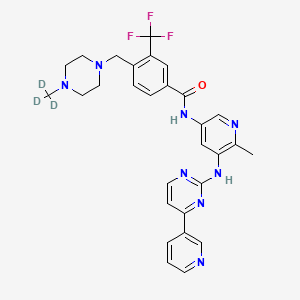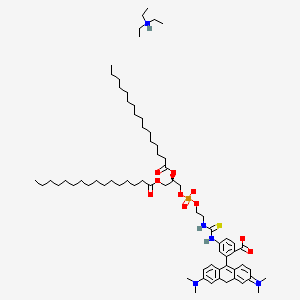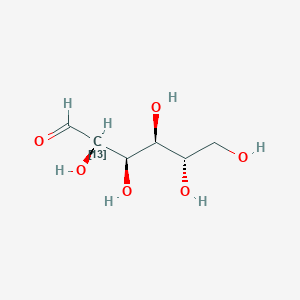
L-Glucose-13C-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glucose-13C-1, also known as L-(-)-Glucose-13C-1, is a stable isotope-labeled compound where the first carbon atom is replaced with the carbon-13 isotope. This compound is an enantiomer of D-glucose, meaning it is a mirror image of the more commonly known D-glucose. This compound is primarily used in scientific research, particularly in metabolic studies and tracer experiments due to its unique isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Glucose-13C-1 typically involves the incorporation of the carbon-13 isotope into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. One common method involves the use of [13C]-formaldehyde in the Kiliani-Fischer synthesis, which is a well-known method for synthesizing aldoses from simpler precursors.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is carefully controlled to ensure the incorporation of the carbon-13 isotope at the desired position. The final product is purified using techniques such as chromatography to achieve high purity and isotopic enrichment.
化学反応の分析
Types of Reactions: L-Glucose-13C-1 undergoes various chemical reactions similar to those of D-glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid using oxidizing agents such as bromine water or nitric acid.
Reduction: Reduction of this compound can yield sorbitol using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Bromine water, nitric acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various esters and ethers of this compound.
科学的研究の応用
L-Glucose-13C-1 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Metabolic Studies: Used as a tracer in metabolic flux analysis to study the pathways and rates of glucose metabolism in various organisms.
Cancer Research: Utilized in dynamic nuclear polarization-enhanced magnetic resonance imaging to study cancer metabolism.
Biological Research: Helps in understanding the metabolic pathways in neural cells and other biological systems.
Pharmaceutical Research: Used in the development and testing of new drugs, particularly in understanding their metabolic profiles and pharmacokinetics.
作用機序
The mechanism of action of L-Glucose-13C-1 is primarily related to its role as a metabolic tracer. When introduced into biological systems, it follows the same metabolic pathways as natural glucose. The carbon-13 isotope allows researchers to track its movement and transformation within the system using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This provides valuable insights into the metabolic processes and pathways involved.
類似化合物との比較
L-Glucose-13C-1 is unique due to its specific isotopic labeling. Similar compounds include other carbon-13 labeled glucose derivatives such as:
D-Glucose-13C-1: The D-enantiomer of glucose labeled with carbon-13 at the first position.
[1-13C] Pyruvate: Another carbon-13 labeled compound used in metabolic studies, particularly in cancer research.
13C-Inulin: Used in stable isotope resolved metabolomics to study gut microbiome-host interactions.
This compound stands out due to its specific use in studying the L-enantiomer of glucose, providing unique insights into the metabolic processes involving this less common form of glucose.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i3+1 |
InChIキー |
GZCGUPFRVQAUEE-CAHGDTLZSA-N |
異性体SMILES |
C([C@@H]([C@@H]([C@H]([13C@@H](C=O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


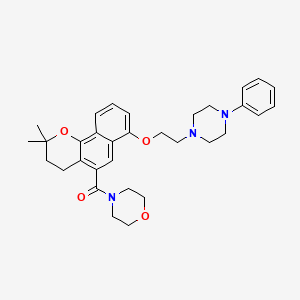
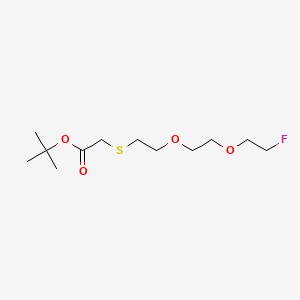
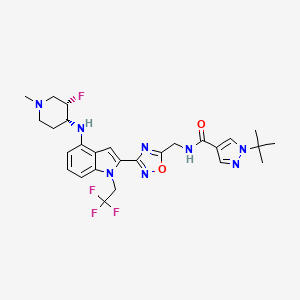
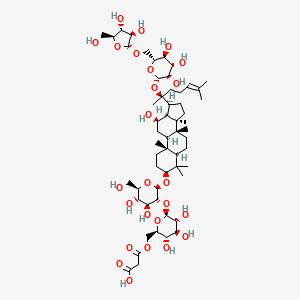
![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408645.png)

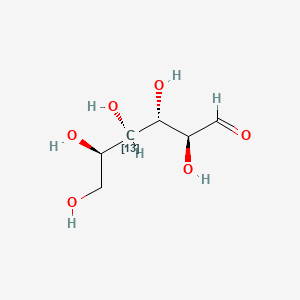
![(2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid](/img/structure/B12408660.png)

